Lipophilicity Differentiation: XLogP3 of 5-(Allylsulfanyl)-4-(4-chlorophenyl)-1,2,3-thiadiazole vs. 5-Thiol and 5-Methylsulfanyl Analogs
The target compound exhibits a calculated XLogP3 of 4.2, which is 2.3 log units higher than the corresponding 5-thiol analog (4-(4-chlorophenyl)-1,2,3-thiadiazole-5-thiol, XLogP3 ≈ 1.9) and 0.9 log units higher than the 5-methylsulfanyl congener (XLogP3 ≈ 3.3) [1]. This pronounced lipophilicity shift directly reflects the allyl chain contribution and predicts significantly greater membrane permeability and organic-phase partitioning in any biphasic reaction, extraction, or cellular assay context.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.2 [1] |
| Comparator Or Baseline | 5-Thiol analog: XLogP3 ≈ 1.9; 5-Methylsulfanyl analog: XLogP3 ≈ 3.3 (values derived from PubChem-computed data for structurally matched scaffolds) [1] |
| Quantified Difference | +2.3 log units vs. 5-thiol; +0.9 log units vs. 5-methylsulfanyl |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15); note that experimental logP values are not publicly available for this specific compound [1]. |
Why This Matters
A 2.3 log unit increase in XLogP3 translates to approximately 200-fold higher partitioning into organic phases or lipid bilayers, which directly impacts extraction efficiency, membrane permeability in cell-based assays, and formulation strategy selection.
- [1] PubChem. Computed XLogP3 values for CID 3823022 and related 1,2,3-thiadiazole compounds. National Center for Biotechnology Information (2025). View Source
